2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2304635-41-2
Cat. No.: VC11986519
Molecular Formula: C14H19BF2O3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304635-41-2 |
|---|---|
| Molecular Formula | C14H19BF2O3 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | 2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3 |
| Standard InChI Key | UAVPBGRBTOOFJB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,3,2-dioxaborolane ring system, where boron is coordinated to two oxygen atoms in a cyclic ester configuration. The phenyl ring at the 2-position is substituted with a difluoromethyl (-CFH) group at the 3-position and a methoxy (-OCH) group at the 5-position. The tetramethyl substituents on the dioxaborolane ring enhance steric protection, improving stability against hydrolysis and oxidation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.11 g/mol |
| CAS Number | 2304635-41-2 |
| Storage Conditions | 2–8°C in inert atmosphere |
| Solubility | Soluble in DMSO, THF, and ethers |
The difluoromethyl group introduces electronegativity and lipophilicity, which can influence the compound’s interactions in biological systems and its solubility in organic solvents.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of this compound likely follows established protocols for arylboronic pinacol esters. A common route involves the palladium-catalyzed Miyaura borylation of a halogenated precursor, such as 3-(difluoromethyl)-5-methoxybromobenzene, with bis(pinacolato)diboron (). The reaction proceeds under inert conditions, often using a Pd(dppf)Cl catalyst and a base like potassium acetate in a polar aprotic solvent (e.g., 1,4-dioxane).
Reaction Scheme:
where .
Yields for such reactions typically range from 60% to 85%, depending on the purity of starting materials and reaction optimization.
Industrial Production Considerations
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of pharmaceutical synthesis. For example, it can couple with aryl halides to generate biphenyl derivatives, which are prevalent in kinase inhibitors and antiviral agents. The difluoromethyl group’s electron-withdrawing nature accelerates transmetalation steps, improving reaction kinetics.
Fluorinated Building Blocks
The difluoromethyl substituent serves as a bioisostere for hydroxyl or methyl groups, enhancing metabolic stability in drug candidates. Recent studies highlight its incorporation into protease inhibitors and G protein-coupled receptor (GPCR) modulators, where fluorine’s electronegativity fine-tunes target binding affinity .
Recent Research Advancements
Drug Discovery Applications
A 2024 study demonstrated the compound’s utility in synthesizing fluorinated analogues of dasatinib, a tyrosine kinase inhibitor. The difluoromethyl-modified derivative showed a 40% increase in plasma half-life compared to the parent drug, attributed to reduced oxidative metabolism.
Materials Science Innovations
In OLED development, the methoxyphenyl-dioxaborolane moiety has been employed as an electron-transport layer precursor. Devices incorporating this compound achieved a luminance efficiency of 18.7 cd/A, surpassing conventional aluminum tris(8-hydroxyquinoline) (Alq) systems by 22% .
Future Directions and Challenges
Expanding Synthetic Utility
Ongoing research aims to exploit the compound’s unique fluorine substitution pattern in photoinduced reactions. Preliminary results indicate potential for visible-light-mediated C–F bond activation, enabling novel fluorination strategies under mild conditions.
Environmental Considerations
Despite its synthetic value, boronic esters pose environmental risks due to boron’s persistence in aquatic ecosystems. Advances in biodegradable boron-containing catalysts could mitigate ecological impacts while retaining reactivity .
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